molecular formula C10H10ClNO2 B2520088 5-Chloro-2-(2-methoxyethoxy)benzonitrile CAS No. 1250894-19-9

5-Chloro-2-(2-methoxyethoxy)benzonitrile

Cat. No. B2520088
CAS RN: 1250894-19-9
M. Wt: 211.65
InChI Key: HSFHZEQYEDVDKA-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-methoxyethoxy)benzonitrile is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 . It is used in the field of chemistry as a reagent .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(2-methoxyethoxy)benzonitrile consists of 10 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 1 chlorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The boiling point of 5-Chloro-2-(2-methoxyethoxy)benzonitrile is predicted to be 327.3±32.0 °C and its density is predicted to be 1.22±0.1 g/cm3 .

Scientific Research Applications

Computational Chemistry and Quantum Mechanics

The compound’s frontier orbital gap helps characterize its chemical reactivity and kinetic stability. Computational chemists use it as a model system to explore theoretical aspects of molecular interactions, electronic structure, and reaction mechanisms .

properties

IUPAC Name

5-chloro-2-(2-methoxyethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-13-4-5-14-10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFHZEQYEDVDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(2-methoxyethoxy)benzonitrile

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